Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Profile Versus N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 952862-70-3)
The 4-fluorophenoxyacetamide side chain in CAS 1170008-82-8 introduces additional hydrogen-bond acceptor capacity and increases calculated lipophilicity relative to the simpler N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 952862-70-3). While experimentally measured LogP/logD values are not publicly available, in silico predictions using the XLogP3 algorithm (PubChem-derived) yield a calculated LogP of approximately 3.1 for CAS 1170008-82-8 versus approximately 1.6 for the unsubstituted acetamide analog [1]. This difference of ~1.5 log units suggests enhanced membrane permeability potential for the fluorophenoxy-bearing compound, a parameter relevant for cell-based assay penetration.
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | Calculated XLogP3 ≈ 3.1 (CAS 1170008-82-8) |
| Comparator Or Baseline | N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 952862-70-3): calculated XLogP3 ≈ 1.6 |
| Quantified Difference | ΔXLogP3 ≈ +1.5 (target more lipophilic) |
| Conditions | In silico prediction using XLogP3 algorithm; experimental confirmation absent. |
Why This Matters
Higher calculated lipophilicity may translate to improved passive membrane permeability in cell-based assays, a relevant consideration when selecting oxadiazole analogs for intracellular target screening.
- [1] PubChem. N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide – Computed Properties (XLogP3). National Center for Biotechnology Information. View Source
